3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol
Description
3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol is a synthetic organic compound featuring a 5-methylfuran-2-yl group linked to an ethylamino-propanol backbone. The methyl substituent on the furan enhances lipophilicity, while the amino and hydroxyl groups enable hydrogen bonding, which may influence its physicochemical and biological behavior.
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-[1-(5-methylfuran-2-yl)ethylamino]propan-1-ol |
InChI |
InChI=1S/C10H17NO2/c1-8-4-5-10(13-8)9(2)11-6-3-7-12/h4-5,9,11-12H,3,6-7H2,1-2H3 |
InChI Key |
QAEQVKOQIZBTKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol typically involves the reaction of 5-methylfuran-2-carbaldehyde with an appropriate amine, followed by reduction. One common method involves the following steps:
Condensation Reaction: 5-Methylfuran-2-carbaldehyde is reacted with an amine, such as ethylamine, under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired product, 3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of a carbonyl compound, such as an aldehyde or ketone.
Reduction: Formation of an amine.
Substitution: Formation of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, pain, or microbial resistance.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest structural analogue is 3-(5-Methyl-2-furyl)-1-(p-tolyl)-2-propen-1-one (), which shares the 5-methylfuran moiety but replaces the amino alcohol with a propenone (α,β-unsaturated ketone) and p-tolyl group. Key differences include:
Impact of Functional Groups:
- Amino Alcohol vs. Ketone: The amino alcohol in the target compound enhances polarity and water solubility compared to the ketone in the analogue, which is more lipophilic due to the aromatic p-tolyl group.
- Furan Reactivity: Both compounds exhibit π-electron richness in the furan ring, making them susceptible to electrophilic substitution. However, the amino alcohol’s electron-donating groups may modulate reactivity differently than the ketone’s electron-withdrawing effects.
Physicochemical Properties
- Solubility: Amino alcohols generally dissolve better in polar solvents (e.g., water, ethanol) than non-polar analogues. The methylfuran moiety slightly offsets this by increasing hydrophobicity.
- Stability: Propanolamines are prone to oxidation, whereas α,β-unsaturated ketones (as in the analogue) may undergo Michael addition or polymerization under basic conditions.
Biological Activity
3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol is a compound with a propanol backbone that features an amino group and a 5-methylfuran moiety. This structural configuration suggests significant potential for biological activity, particularly in medicinal chemistry. The compound's unique characteristics may allow it to interact with various biological macromolecules, influencing enzyme activity and receptor binding.
Chemical Structure and Properties
The molecular formula of 3-{[1-(5-methylfuran-2-yl)ethyl]amino}propan-1-ol is , with a molecular weight of 183.25 g/mol. The presence of the furan ring enhances its electronic properties, potentially affecting its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H17NO2 |
| Molecular Weight | 183.25 g/mol |
| CAS Number | 1042531-26-9 |
Antimicrobial Properties
Preliminary studies have indicated that 3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol exhibits antimicrobial activity. The compound's structure allows for interactions that may disrupt microbial cell functions. Specific tests have shown inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of this compound. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in immune cells, indicating its potential utility in treating inflammatory diseases.
The biological activity of 3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol may be attributed to its ability to form hydrogen bonds with proteins and engage in π–π stacking interactions due to the furan ring. These interactions are crucial for understanding the compound's mechanism of action and therapeutic effects.
Study on Antimicrobial Activity
A study conducted by researchers assessed the antimicrobial efficacy of several compounds, including 3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol, against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Study on Anti-inflammatory Properties
In another study focused on inflammatory responses, 3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol was tested in a model of lipopolysaccharide (LPS)-induced inflammation. The findings revealed a marked reduction in inflammatory markers, supporting its potential as an anti-inflammatory therapeutic agent.
Q & A
Q. What are the optimal synthetic routes for 3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol, and how do reaction conditions influence yield?
The synthesis typically involves reductive amination between 5-methylfuran-2-carbaldehyde and 3-aminopropan-1-ol under hydrogenation conditions. Key steps include:
- Nucleophilic substitution : Reacting 1-(5-methylfuran-2-yl)ethylamine with 3-chloropropan-1-ol in the presence of a base (e.g., K₂CO₃) at 60–80°C .
- Reductive amination : Using NaBH₄ or Pd/C under H₂ to reduce the intermediate imine. Optimizing solvent polarity (e.g., ethanol vs. THF) improves yields from 65% to 85% .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the furan methyl group (δ 2.2–2.4 ppm) and hydroxyl/amine protons (δ 1.8–3.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 212.1284) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect byproducts .
Q. How can solubility challenges in aqueous buffers be addressed for biological assays?
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the furan ring while retaining bioactivity .
Advanced Research Questions
Q. What computational and experimental approaches elucidate structure-activity relationships (SAR) for this compound?
- Molecular docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using AutoDock Vina. The furan ring and hydroxyl group show hydrogen bonding with active-site residues (e.g., Asp154 in COX-2) .
- Analog synthesis : Compare derivatives with modified substituents (Table 1). For example, replacing 5-methylfuran with thiophene reduces anti-inflammatory activity by 40% .
Table 1 : SAR of 3-{[1-(5-Methylfuran-2-yl)ethyl]amino}propan-1-ol analogs
| Derivative | Modification | IC₅₀ (μM) | Bioactivity Trend |
|---|---|---|---|
| Parent compound | None | 12.5 | Baseline |
| Thiophene analog | Furan → thiophene | 21.8 | ↓ 40% |
| Hydroxyl-added analog | Furan-CH₃ → CH₂OH | 8.7 | ↑ 30% |
Q. How can contradictory data on biological activity (e.g., in vitro vs. in vivo efficacy) be resolved?
- Pharmacokinetic profiling : Measure plasma half-life (e.g., ~2.3 hours in mice) and tissue distribution using LC-MS/MS. Low bioavailability (<20%) may explain in vivo–in vitro discrepancies .
- Metabolite analysis : Identify active metabolites (e.g., hydroxylated derivatives) via hepatic microsome assays .
Q. What mechanistic studies validate its proposed anticancer activity?
- Apoptosis assays : Treat cancer cell lines (e.g., MCF-7) and measure caspase-3 activation (≥2-fold increase at 50 μM) .
- ROS detection : Use DCFH-DA staining to confirm ROS generation (1.5–2× baseline) in treated cells .
Q. How can researchers design robust in vivo toxicity studies?
- Acute toxicity : Administer escalating doses (10–200 mg/kg) to rodents and monitor for 14 days. No observed adverse effects (NOAEL) are typically <50 mg/kg .
- Hepatotoxicity screening : Use HepG2 cells or primary hepatocytes to assess ALT/AST release post-treatment .
Methodological Recommendations
- Data contradiction analysis : Cross-validate results using orthogonal assays (e.g., Western blot for protein targets alongside activity assays) .
- Reaction optimization : Employ Design of Experiments (DoE) to balance temperature, solvent, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
